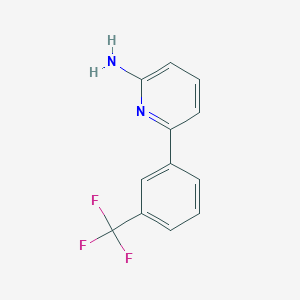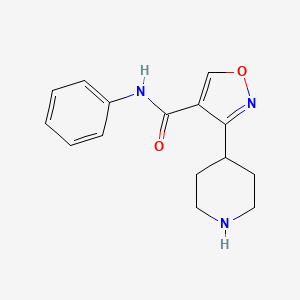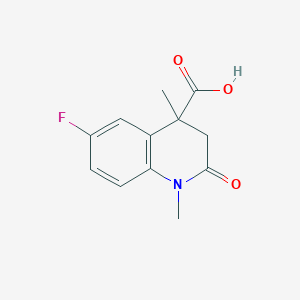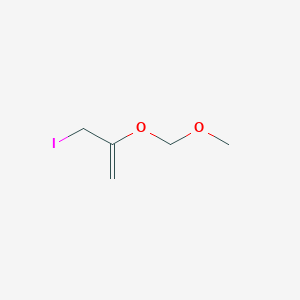
6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(ピペラジン-1-イル)-N-(テトラヒドロフラン-2-イル)ピリダジン-3-アミンは、ピペラジン部分とテトラヒドロフラン基が置換されたピリダジン環を特徴とする合成有機化合物です。このような構造を持つ化合物は、その潜在的な生物活性と医薬品化学における応用について研究されています。
2. 製法
合成経路と反応条件
6-(ピペラジン-1-イル)-N-(テトラヒドロフラン-2-イル)ピリダジン-3-アミンの合成は、一般的に多段階の有機反応を伴います。一般的なアプローチには以下のようなものがあります。
ピリダジンコアの形成: 適切なジカルボニル化合物から出発し、環化反応を用いてピリダジン環を形成することができます。
ピペラジンによる置換: ピリダジンコアは、求核置換反応によってピペラジン基で官能化することができます。
テトラヒドロフラン基の導入: 最後の段階では、カップリング反応などを通じて、テトラヒドロフラン部分を付加することが考えられます。
工業的生産方法
工業的生産方法では、高収率と高純度を確保するために、上記の合成経路の最適化が求められるでしょう。これには、触媒の使用、反応条件の制御、結晶化やクロマトグラフィーなどの精製技術が含まれる可能性があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にピペラジン部分またはテトラヒドロフラン部分で酸化反応を起こす可能性があります。
還元: 還元反応は、官能基を修飾するために使用でき、潜在的に生物活性を変化させる可能性があります。
置換: ピリダジン環またはピペラジン基上で、さまざまな置換反応を実施して、異なる置換基を導入することができます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロアルカン、アシルクロリド。
主要な生成物
これらの反応の主要な生成物は、使用する試薬と条件によって異なります。例えば、酸化はヒドロキシル化誘導体をもたらす可能性があり、一方、置換は新しい官能基を導入する可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, cyclization reactions can be employed to form the pyridazine ring.
Substitution with Piperazine: The pyridazine core can be functionalized with a piperazine group through nucleophilic substitution reactions.
Introduction of the Tetrahydrofuran Group: The final step might involve the attachment of the tetrahydrofuran moiety, possibly through a coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or tetrahydrofuran moieties.
Reduction: Reduction reactions could be used to modify the functional groups, potentially altering the biological activity.
Substitution: Various substitution reactions can be performed on the pyridazine ring or the piperazine group to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学的研究の応用
化学
化学において、6-(ピペラジン-1-イル)-N-(テトラヒドロフラン-2-イル)ピリダジン-3-アミンは、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学
生物学的には、同様の構造を持つ化合物は、酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学
医薬品化学では、このような化合物は、抗炎症作用、抗菌作用、抗癌作用など、潜在的な治療効果について研究されています。
工業
工業的には、これらの化合物は、新しい材料の開発や医薬品の合成における中間体として使用できます。
作用機序
6-(ピペラジン-1-イル)-N-(テトラヒドロフラン-2-イル)ピリダジン-3-アミンの作用機序は、その特定の生物学的標的によって異なります。一般的に、このような化合物は、酵素または受容体と相互作用し、結合相互作用を通じてその活性を調節する可能性があります。分子標的は、シグナル伝達経路または代謝プロセスに関与するタンパク質を含みます。
6. 類似の化合物との比較
類似の化合物
6-(ピペラジン-1-イル)ピリダジン-3-アミン: テトラヒドロフラン基がありません。
N-(テトラヒドロフラン-2-イル)ピリダジン-3-アミン: ピペラジン基がありません。
独自性
6-(ピペラジン-1-イル)-N-(テトラヒドロフラン-2-イル)ピリダジン-3-アミンにピペラジン基とテトラヒドロフラン基の両方が存在することは、ユニークな生物学的特性をもたらす可能性があり、類似の化合物と比較して、活性または選択性を高める可能性があります。
類似化合物との比較
Similar Compounds
6-(Piperazin-1-yl)pyridazin-3-amine: Lacks the tetrahydrofuran group.
N-(Tetrahydrofuran-2-yl)pyridazin-3-amine: Lacks the piperazine group.
Uniqueness
The presence of both the piperazine and tetrahydrofuran groups in 6-(Piperazin-1-yl)-N-(tetrahydrofuran-2-yl)pyridazin-3-amine might confer unique biological properties, potentially enhancing its activity or selectivity compared to similar compounds.
特性
分子式 |
C12H19N5O |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
N-(oxolan-2-yl)-6-piperazin-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C12H19N5O/c1-2-12(18-9-1)14-10-3-4-11(16-15-10)17-7-5-13-6-8-17/h3-4,12-13H,1-2,5-9H2,(H,14,15) |
InChIキー |
UTTOOVFWJHRWSS-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)NC2=NN=C(C=C2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


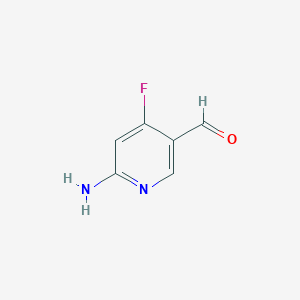
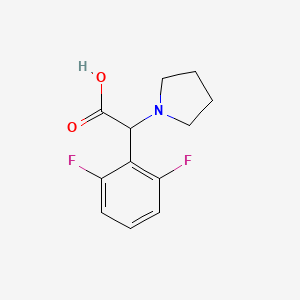
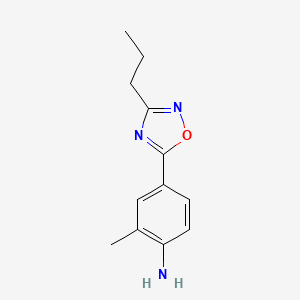
![3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11813482.png)




